Lesogaberan Lesogaberan Lesogaberan has been used in trials studying the treatment and basic science of GERD, Reflux, Heartburn, Regurgitation, and Reflux Disease, among others.
Brand Name: Vulcanchem
CAS No.: 344413-67-8
VCID: VC0532812
InChI: InChI=1S/C3H7FNO2P/c4-3(1-5)2-8(6)7/h3H,1-2,5H2/p+1/t3-/m1/s1
SMILES: C(C(C[P+](=O)O)F)N
Molecular Formula: C3H8FNO2P+
Molecular Weight: 140.07 g/mol

Lesogaberan

CAS No.: 344413-67-8

Cat. No.: VC0532812

Molecular Formula: C3H8FNO2P+

Molecular Weight: 140.07 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lesogaberan - 344413-67-8

Specification

CAS No. 344413-67-8
Molecular Formula C3H8FNO2P+
Molecular Weight 140.07 g/mol
IUPAC Name [(2R)-3-amino-2-fluoropropyl]-hydroxy-oxophosphanium
Standard InChI InChI=1S/C3H7FNO2P/c4-3(1-5)2-8(6)7/h3H,1-2,5H2/p+1/t3-/m1/s1
Standard InChI Key WVTGPBOMAQLPCP-GSVOUGTGSA-O
Isomeric SMILES C([C@H](C[P+](=O)O)F)N
SMILES C(C(C[P+](=O)O)F)N
Canonical SMILES C(C(C[P+](=O)O)F)N
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile of Lesogaberan

Structural Characteristics

Lesogaberan hydrochloride (C3_3H9_9ClFNO2_2P+^+) is a small molecule with a molecular weight of 176.53 g/mol . Its structure includes a phosphinic acid backbone, which enhances stability and bioavailability compared to earlier GABA-B agonists like baclofen . The compound’s design minimizes central nervous system (CNS) penetration, reducing side effects such as drowsiness and dizziness .

Mechanism of Action

Lesogaberan selectively agonizes GABA-B receptors in the peripheral nervous system, inhibiting transient lower oesophageal sphincter relaxations (TLESRs) . This action reduces reflux episodes by 35% in GERD patients . In NASH, lesogaberan suppresses hepatic stellate cell activation, downregulating profibrotic genes (e.g., collagen1α1, αSMA) and inflammatory markers like TNF-α .

Clinical Development in Gastro-Oesophageal Reflux Disease

Phase IIa and IIb Trials

A phase IIa study (NCT00394472) evaluated lesogaberan (65 mg twice daily) as an add-on to proton pump inhibitors (PPIs) in 232 GERD patients. Lesogaberan achieved a 16% responder rate (vs. 8% placebo, p=0.026), with responders defined as having ≤1 day of moderate-to-severe symptoms weekly .

The subsequent phase IIb trial (NCT01005251) tested higher doses (60–240 mg twice daily) in 661 PPI-partial responders. At 240 mg, 26.2% of patients achieved ≥3 additional symptom-free days weekly versus 17.9% on placebo (p<0.1) . Despite statistical significance, the absolute benefit was modest, with a number needed to treat (NNT) of 12 .

Table 1: Phase IIb GERD Trial Outcomes

Dose (mg twice daily)Responder Rate (%)Placebo-Adjusted Difference (%)
6020.9+3.0
12025.6+7.7
18023.5+5.6
24026.2+8.3
Placebo17.9

Repositioning for Non-Alcoholic Steatohepatitis

Preclinical Evidence

A 2021 computational repositioning study identified lesogaberan as a candidate for NASH due to its anti-fibrotic properties . In human hepatic stellate cells, lesogaberan reduced collagen1α1 expression by 40% (p<0.01) and αSMA by 32% (p<0.05) . Transcriptomic analysis revealed inhibition of MYC and MAPK/ERK pathways, critical drivers of fibrogenesis .

In Vivo Efficacy

In a murine NASH model, lesogaberan decreased liver collagen content by 55% (p<0.001) and serum ALT by 30% (p<0.05), comparable to obeticholic acid . Histological improvements included reduced steatosis and lobular inflammation .

Table 2: Lesogaberan’s Effects in NASH Models

ParameterLesogaberan Effectp-value
Collagen1α1 (mRNA)-40%<0.01
αSMA (protein)-32%<0.05
Liver collagen content-55%<0.001
Serum ALT-30%<0.05

Exploratory Applications in Chronic Cough

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